PLX2853 PLX2853 PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1564494
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

PLX2853

CAS No.:

Cat. No.: VC1564494

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PLX2853 -

Specification

IUPAC Name N/A
Appearance Solid powder

Introduction

PLX2853 is an orally active, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain proteins. BET proteins play a crucial role in epigenetic regulation, facilitating the development of various human cancers. By inhibiting BET proteins, PLX2853 exhibits potential therapeutic benefits in treating cancers, particularly those with specific genetic mutations or resistance to conventional treatments.

Mechanism of Action

PLX2853 works by blocking the interactions mediated by BET bromodomains, which are essential for the recruitment of transcriptional machinery to chromatin. This inhibition affects the expression of genes involved in cancer cell growth and survival, such as MYC and BCL2. The compound shows low nanomolar potency against all four BET family members, making it a promising candidate for cancer therapy .

Clinical Outcomes

Treatment ArmPartial Response (PR)Stable Disease (SD)Progressive Disease (PD)
PLX2853 Monotherapy1 (7.1%)5 (35.7%)8 (57.1%)
PLX2853 + Carboplatin1 (5.0%)9 (45.0%)10 (50%)

Acute Myeloid Leukemia and Myelodysplastic Syndrome

In a phase 1b study, PLX2853 was investigated in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS). The study highlighted PLX2853's potential as a non-benzodiazepine BET inhibitor with broad anti-leukemic activity. It demonstrated a favorable pharmacokinetic profile, allowing for transient target engagement and recovery, which may improve tolerability .

Pharmacokinetics

PLX2853 exhibits high peak plasma concentrations and a short terminal half-life of less than three hours, with nearly complete elimination from plasma by nine hours post-dose. This pharmacokinetic profile supports daily dosing, enabling transient engagement of the target followed by recovery periods .

Future Directions

While PLX2853 has shown promise in preclinical models and early clinical trials, further research is needed to fully explore its therapeutic potential. Combination therapies, particularly with agents targeting complementary pathways, may enhance its efficacy. Additionally, ongoing studies will provide more insights into its safety and effectiveness across different cancer types.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator